molecular formula C28H28N2O5S2 B285010 N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide

N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide

Katalognummer: B285010
Molekulargewicht: 536.7 g/mol
InChI-Schlüssel: RXRKYTDMNPABFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide, also known as Compound X, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit promising results in various scientific research studies.

Wirkmechanismus

N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide X works by inhibiting the activity of specific enzymes and receptors in the body. It binds to the target proteins and prevents them from carrying out their normal functions. This leads to a cascade of biochemical and physiological effects, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects
This compound X has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. These effects make it a potential candidate for the development of new drugs for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide X has several advantages and limitations for lab experiments. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs. However, its complex synthesis method and low solubility in water can make it challenging to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide X. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, studies could investigate its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound X is a promising chemical compound with potential therapeutic applications. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs. Further research is needed to fully understand its potential applications and optimize its synthesis method.

Synthesemethoden

N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of a variety of chemical reactions, including nitration, reduction, and coupling reactions. The final product is obtained after several purification steps to ensure its purity and quality.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide X has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs.

Eigenschaften

Molekularformel

C28H28N2O5S2

Molekulargewicht

536.7 g/mol

IUPAC-Name

N-[4-[4-[(2,4-dimethylphenyl)sulfonylamino]phenoxy]phenyl]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C28H28N2O5S2/c1-19-5-15-27(21(3)17-19)36(31,32)29-23-7-11-25(12-8-23)35-26-13-9-24(10-14-26)30-37(33,34)28-16-6-20(2)18-22(28)4/h5-18,29-30H,1-4H3

InChI-Schlüssel

RXRKYTDMNPABFN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C

Kanonische SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.